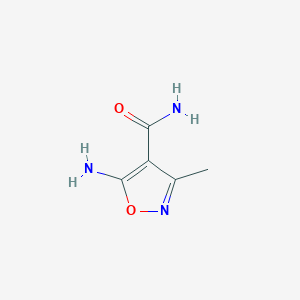

5-amino-3-methyl-4-isoxazolecarboxamide

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra (500 MHz, DMSO-d₆) of this compound exhibit distinct signals:

- δ 2.25 ppm (s, 3H) : Methyl group at position 3.

- δ 6.80 ppm (s, 2H) : Amino protons at position 5.

- δ 7.40–7.60 ppm (m) : Resonances associated with the carboxamide NH₂ group.

¹³C NMR data (125 MHz, DMSO-d₆) confirm the heterocyclic framework:

Infrared (IR) Spectroscopy

IR spectra (KBr pellet) highlight key functional groups:

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) reveals a molecular ion peak at m/z 141.1 ([M]⁺), consistent with the molecular formula. Fragmentation patterns include losses of NH₂ (17 Da) and CO (28 Da), yielding dominant fragments at m/z 124.1 and m/z 113.1 , respectively.

Computational Modeling of Electronic Structure

DFT studies (B3LYP/6-31G(d,p)) elucidate the electronic properties of this compound. The highest occupied molecular orbital (HOMO) localizes on the amino and carboxamide groups, while the lowest unoccupied molecular orbital (LUMO) resides on the isoxazole ring, indicating nucleophilic reactivity at the amino site. Natural Bond Orbital (NBO) analysis confirms hyperconjugative interactions between the lone pairs of the amino group and the σ* orbitals of adjacent C–N bonds, stabilizing the molecule.

Electrostatic potential maps reveal regions of high electron density near the carboxamide oxygen and amino nitrogen, facilitating hydrogen-bonding interactions with biological targets. These computational insights align with experimental observations of the compound’s reactivity in peptide synthesis and molecular recognition.

属性

IUPAC Name |

5-amino-3-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-3(4(6)9)5(7)10-8-2/h7H2,1H3,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSCHAHLJUDMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377216 | |

| Record name | 5-Amino-3-methyl-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35261-06-4 | |

| Record name | 5-Amino-3-methyl-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-methyl-4-isoxazolecarboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-2-nitropropene with hydroxylamine to form the isoxazole ring, followed by subsequent functionalization to introduce the amino and carboxamide groups . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products .

化学反应分析

Types of Reactions

5-amino-3-methyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce amines and other reduced forms of the compound .

科学研究应用

Synthesis and Characterization

5-Amino-3-methyl-4-isoxazolecarboxamide is synthesized through various methods, often involving the coupling of isoxazole derivatives with amino acids or other functional groups. The synthesis typically employs solid-phase peptide synthesis techniques, which allow for the efficient incorporation of this compound into peptide chains. Characterization methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are utilized to confirm the structure and purity of the synthesized compounds .

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound derivatives. For instance, a series of isoxazole-carboxamide derivatives exhibited cytotoxicity against various cancer cell lines, including B16F1 (melanoma), Colo205 (colorectal carcinoma), and HepG2 (hepatocellular carcinoma), with IC50 values ranging from 7.55 to 40.85 µM .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2a | B16F1 | 7.55 |

| 2a | Colo205 | 40.85 |

| 2a | HepG2 | 30.00 |

Immunosuppressive Effects

This compound has shown promising immunosuppressive properties. Research indicates that it can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A, demonstrating its potential as an immunomodulatory agent .

| Activity | Effect |

|---|---|

| PBMC Proliferation Inhibition | Significant |

| TNF α Production Suppression | Moderate |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. In models of inflammation, derivatives containing this isoxazole structure have been shown to reduce pro-inflammatory cytokine production and mitigate inflammation-related symptoms .

Therapeutic Implications

The diverse biological activities of this compound suggest its potential utility in drug development for various therapeutic areas:

- Cancer Therapy : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development as an anticancer agent.

- Immunotherapy : The immunosuppressive properties indicate potential applications in autoimmune diseases and transplant medicine.

- Anti-inflammatory Drugs : The anti-inflammatory effects may lead to new treatments for chronic inflammatory conditions.

Case Study 1: Anticancer Activity

A study evaluating the efficacy of a new series of isoxazole derivatives found that compounds based on this compound showed significant cytotoxicity against multiple cancer cell lines, leading to further investigation into their mechanisms of action and potential clinical applications .

Case Study 2: Immunosuppressive Properties

Another investigation focused on the immunosuppressive effects of this compound in vitro using human PBMCs. Results indicated that low concentrations effectively inhibited TNF α production, suggesting a mechanism that could be harnessed for therapeutic use in conditions requiring immune modulation .

作用机制

The mechanism of action of 5-amino-3-methyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the isoxazole ring or fused ring systems, impacting physicochemical and biological properties:

(a) Substituent Variations on the Isoxazole Core

- Methyl 4-amino-3-methoxyisoxazole-5-carboxylate: Replaces the carboxamide with a methoxy group and ester. This modification alters hydrogen bonding: adjacent molecules form N–H⋯O (carbonyl and isoxazole) interactions, creating unique crystal packing along the crystallographic b-axis .

- Imine derivatives (MM1–10) : Feature aromatic aldehyde-derived substituents, which may enhance π-π stacking interactions and modulate solubility .

(b) Fused Ring Systems

- 7-Bromo-9-(5-[[(5-bromo-2-hydroxyphenyl)methyl]amino]-3-methylisoxazol-4-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-naphthalen-1-one (12h): Bromine substituents elevate melting point (256–257°C) due to increased molecular weight and halogen bonding .

Physicochemical Properties

生物活性

5-Amino-3-methyl-4-isoxazolecarboxamide (AMICA) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its isoxazole ring, which contributes to its biological activity. The molecular formula is , and its structure can be represented as follows:

1. Antimicrobial Properties

Research indicates that AMICA exhibits significant antimicrobial activity. A study demonstrated that derivatives of AMICA, such as 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide (HIX), showed promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds were determined, highlighting their potential as antibacterial agents.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| HIX | 32 | E. coli |

| HIX | 16 | S. aureus |

This table summarizes the effectiveness of HIX against selected bacterial strains, indicating a strong potential for further development as an antimicrobial agent .

2. Anti-inflammatory Activity

AMICA has been studied for its anti-inflammatory properties. In vitro experiments using human Caco-2 cells showed that low doses of HIX modulated the expression of inflammatory genes, such as IL-1B and TNF-α. The results suggested that AMICA could serve as a candidate for treating inflammatory conditions.

| Gene | Expression Change (Fold) | Treatment |

|---|---|---|

| IL-1B | +2.5 | HIX |

| TNF-α | -1.8 | Leflunomide |

The data indicate that AMICA's mechanism involves the modulation of key inflammatory pathways, making it a candidate for autoimmune disease therapies .

3. Anticancer Properties

The potential anticancer effects of AMICA have also been explored. Studies have shown that derivatives can inhibit the proliferation of cancer cell lines, such as A549 (lung cancer) and Jurkat (T-cell leukemia). The compounds induced apoptosis through upregulation of pro-apoptotic markers.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15 | Apoptosis induction |

| Jurkat | 10 | Caspase activation |

These findings suggest that AMICA derivatives may be developed into anticancer agents due to their ability to trigger apoptotic pathways .

The biological activity of AMICA is attributed to its interaction with various biomolecules:

- Enzyme Inhibition: AMICA can inhibit enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory cytokines.

- Gene Modulation: It alters gene expression profiles in immune cells, impacting cellular responses to inflammation and infection.

- Cell Signaling: The compound influences cell signaling pathways, affecting cell proliferation and apoptosis.

Case Study 1: In Vitro Gene Modulation

A study conducted on human Caco-2 cells treated with HIX revealed significant changes in gene expression related to inflammation. The results indicated that HIX could modify the expression levels of several key inflammatory cytokines, supporting its potential use in treating inflammatory diseases .

Case Study 2: Anticancer Efficacy in Animal Models

In vivo studies using mouse models demonstrated that AMICA derivatives significantly reduced tumor growth compared to control groups. The mechanisms involved were linked to enhanced apoptosis and inhibition of cancer cell proliferation .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-amino-3-methyl-4-isoxazolecarboxamide and its derivatives?

- Methodological Answer : Synthesis typically involves coupling reactions between isoxazolecarboxylic acid derivatives and amines or hydrazides. For example, amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere) is a standard approach. Characterization includes NMR (¹H, ¹³C) and HRMS to confirm structural integrity . Derivatives such as semicarbazides and thiosemicarbazides are synthesized by reacting the parent compound with semicarbazide or thiosemicarbazide in refluxing ethanol, followed by recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Key peaks include aromatic protons (δ ~7.3–7.5 ppm) and methyl groups (δ ~2.2–2.3 ppm) .

- HRMS : Used to confirm molecular ion ([M+H]+) and isotopic patterns (e.g., for chlorine or fluorine-containing derivatives) .

- FTIR : Carboxamide C=O stretches (~1650–1680 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) are diagnostic .

Q. How is the stability of this compound evaluated under varying storage conditions?

- Methodological Answer : Stability studies involve accelerated degradation tests under stress conditions (e.g., heat, light, humidity). Samples are stored at 40°C/75% RH for 6 months, with periodic HPLC analysis to monitor purity. Degradation products (e.g., hydrolyzed carboxylic acids) are identified via LC-MS .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of novel derivatives?

- Methodological Answer :

- Factorial Design : Use a 2³ factorial design to evaluate variables (temperature, solvent polarity, catalyst loading). For instance, optimizing coupling reactions by testing DMF vs. THF at 25°C vs. 40°C .

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl derivatives) .

- Yield Improvement : Isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to minimize side reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized assays (e.g., mitochondrial permeability transition pore inhibition in mouse liver mitochondria ).

- Meta-Analysis : Compare data across models (e.g., in vitro cell lines vs. zebrafish toxicity studies) to identify species-specific effects .

- Structural Confirmation : Verify compound identity via X-ray crystallography if spectral data discrepancies arise .

Q. How can structure-activity relationships (SAR) be systematically investigated for this scaffold?

- Methodological Answer :

- Derivative Libraries : Synthesize analogs with substitutions at the 3-methyl or 5-amino positions (e.g., halogenation, methoxy groups) .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for target proteins (e.g., immunomodulatory enzymes) .

- Biological Assays : Test derivatives in parallel for immunomodulatory activity (e.g., IL-6 suppression in macrophage models) and cytotoxicity (MTT assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。